molecular formula C13H14O3 B1655516 (6,7-Dimethoxynaphthalen-2-yl)methanol CAS No. 37707-79-2

(6,7-Dimethoxynaphthalen-2-yl)methanol

Cat. No. B1655516
CAS RN: 37707-79-2
M. Wt: 218.25 g/mol
InChI Key: QKZXZJRJQRDIID-UHFFFAOYSA-N
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Description

“(6,7-Dimethoxynaphthalen-2-yl)methanol” is a chemical compound with the formula C13H14O3 . It has a molecular weight of 218.25 g/mol and an exact mass of 218.094294304 g/mol . The compound is also known by several synonyms, including NSC137207, SCHEMBL5678180, DTXSID30300489, and ZINC1722926 .


Molecular Structure Analysis

The molecular structure of “this compound” includes 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound has a topological polar surface area of 38.7 Ų and a complexity of 219 . The compound is canonicalized .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 111-112°C . The compound has a XLogP3 value of 2.2, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Xanthones and Related Products Synthesis : A study demonstrated the use of ceric ammonium nitrate to synthesize various compounds, including xanthenes and xanthones from related methanone compounds (Johnson et al., 2010).
  • Antibacterial Activity : Another research synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, derived from similar compounds, and found it to exhibit antibacterial activity against some pathogenic bacteria (Göksu & Uğuz, 2005).
  • Anodic Oxidation : A study focused on the anodic oxidation of naphthalene and its derivatives, such as methoxynaphthalene, to create various dimethoxynaphthalene compounds (Bockmair & Fritz, 1976).

Crystallography and Molecular Interactions

  • Hydrogen Bonding in Crystal Structures : Research on the crystal structure of compounds similar to (6,7-Dimethoxynaphthalen-2-yl)methanol revealed insights into hydrogen bonding and axial chirality, leading to stripe structures in crystals (Mohri et al., 2015).

Spectroscopic and Computational Studies

  • Hydrogen Bonding Dynamics in Solutions : A time-dependent density functional theory study investigated the hydrogen-bonding dynamics of related compounds in methanol solutions, providing insights into the excited-state behavior of these molecules (Dong et al., 2011).

Novel Synthesis Methods

  • Benzo[b]Phenanthridine and Chromenone Synthesis : A study presented new methods for synthesizing benzo[b]phenanthridine and chromenone motifs using related naphthylbenzyl compounds (Pradeep et al., 2016).
  • Chelation-Controlled Synthesis : Research on chelation-controlled synthesis utilized similar compounds to create specific esters, demonstrating the potential for asymmetric synthesis (Jung et al., 2000)

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(6,7-dimethoxynaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZXZJRJQRDIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300489
Record name (6,7-dimethoxynaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37707-79-2
Record name NSC137207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6,7-dimethoxynaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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